molecular formula C12H4Br2F6O6S2 B13660364 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate)

4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate)

Cat. No.: B13660364
M. Wt: 582.1 g/mol
InChI Key: WHSXGZVVNYGFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate): is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two bromine atoms and two trifluoromethanesulfonate groups attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and trifluoromethanesulfonic anhydride under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Stille Coupling: Palladium catalysts and organotin reagents.

Major Products Formed: The major products formed from these reactions are typically arylated derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: In organic synthesis, 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) is used as a building block for the construction of more complex organic molecules. It is particularly useful in the synthesis of polycyclic aromatic compounds and heterocycles .

Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activities and as intermediates in the synthesis of pharmaceuticals.

Industry: In the materials science industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) in chemical reactions involves the activation of the bromine atoms and trifluoromethanesulfonate groups. These functional groups facilitate various substitution and coupling reactions by providing reactive sites for nucleophiles and catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
  • 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)
  • 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate

Comparison: Compared to these similar compounds, 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) is unique due to the presence of bromine atoms, which provide additional reactivity and versatility in chemical synthesis. The trifluoromethanesulfonate groups also enhance its utility in various coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H4Br2F6O6S2

Molecular Weight

582.1 g/mol

IUPAC Name

[4,8-dibromo-5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate

InChI

InChI=1S/C12H4Br2F6O6S2/c13-5-1-3-7(25-27(21,22)11(15,16)17)10-6(14)2-4-8(9(5)10)26-28(23,24)12(18,19)20/h1-4H

InChI Key

WHSXGZVVNYGFJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1OS(=O)(=O)C(F)(F)F)Br)OS(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.